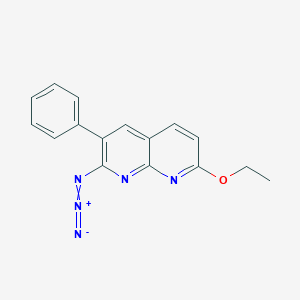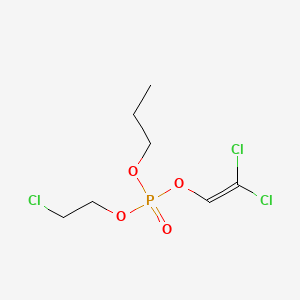
Phosphoric acid, 2-chloroethyl 2,2-dichlorovinyl propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, 2-chloroethyl 2,2-dichlorovinyl propyl ester is a chemical compound with a complex structure that includes both phosphoric acid and chlorinated organic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, 2-chloroethyl 2,2-dichlorovinyl propyl ester typically involves the reaction of phosphoric acid with 2-chloroethyl and 2,2-dichlorovinyl propyl groups. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is formed efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under specific conditions to maximize yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, 2-chloroethyl 2,2-dichlorovinyl propyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can alter the chlorinated groups, leading to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorinated groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary, but they often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce phosphoric acid derivatives, while substitution reactions can yield a variety of substituted phosphoric acid esters.
Aplicaciones Científicas De Investigación
Phosphoric acid, 2-chloroethyl 2,2-dichlorovinyl propyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential use in pharmaceuticals or as a therapeutic agent.
Industry: It can be used in the production of specialty chemicals, coatings, and other industrial products.
Mecanismo De Acción
The mechanism of action of phosphoric acid, 2-chloroethyl 2,2-dichlorovinyl propyl ester involves its interaction with molecular targets such as enzymes or receptors. The chlorinated groups may play a role in binding to these targets, leading to specific biochemical effects. The pathways involved can include inhibition or activation of certain enzymes, modulation of receptor activity, or other molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
Phosphonic acid, (2-chloroethyl)-, diethyl ester: This compound has similar chlorinated groups and phosphoric acid components.
Tris(2-chloroethyl) phosphate: Another related compound with multiple chlorinated ethyl groups attached to a phosphoric acid core.
Uniqueness
Phosphoric acid, 2-chloroethyl 2,2-dichlorovinyl propyl ester is unique due to its specific combination of chlorinated groups and the vinyl propyl ester, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
64050-66-4 |
|---|---|
Fórmula molecular |
C7H12Cl3O4P |
Peso molecular |
297.5 g/mol |
Nombre IUPAC |
2-chloroethyl 2,2-dichloroethenyl propyl phosphate |
InChI |
InChI=1S/C7H12Cl3O4P/c1-2-4-12-15(11,13-5-3-8)14-6-7(9)10/h6H,2-5H2,1H3 |
Clave InChI |
UVHUICINDSEUQN-UHFFFAOYSA-N |
SMILES canónico |
CCCOP(=O)(OCCCl)OC=C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide](/img/structure/B14507732.png)
![1-[(3-Aminopropyl)amino]heptadecan-2-OL](/img/structure/B14507740.png)
![Diphenyl[(triethylsilyl)ethynyl]arsane](/img/structure/B14507752.png)
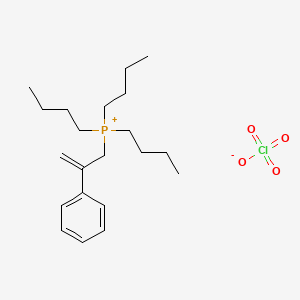

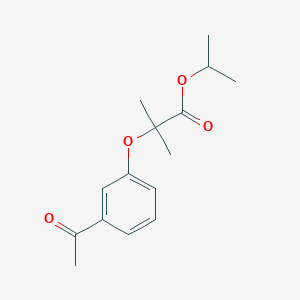
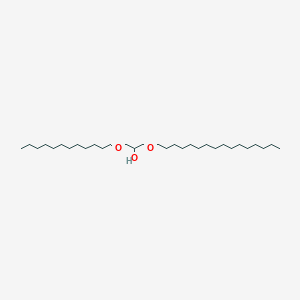
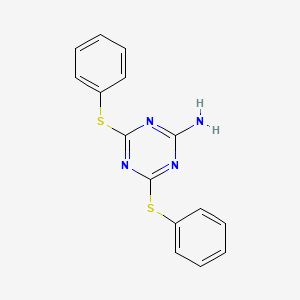
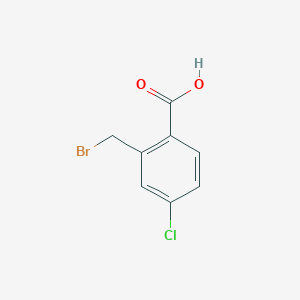
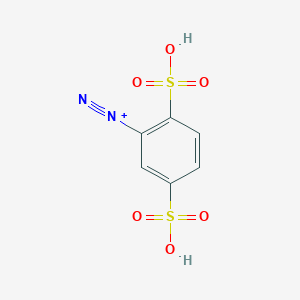
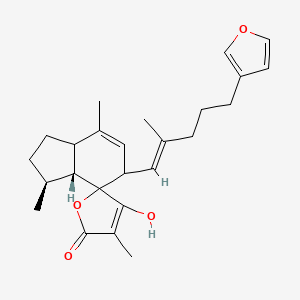
![Diethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507803.png)
